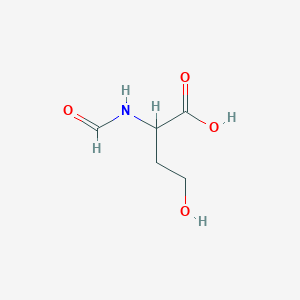
Formylhomoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formylhomoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formyl group attached to the amino acid homoserine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formylhomoserine can be synthesized through several methods. One common approach involves the formylation of homoserine using formylating agents such as formic acid or formyl chloride. The reaction typically occurs under mild conditions, with the formyl group being introduced at the amino group of homoserine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Formylhomoserine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of homoserine.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Homoserine
Reduction: Hydroxymethylhomoserine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Formylhomoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of formylhomoserine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where this compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Formylhomoserine can be compared with other similar compounds such as:
Formylmethionine: Another formylated amino acid used in protein synthesis.
Formylglycine: A compound involved in the biosynthesis of certain antibiotics.
Formyltryptophan: A formylated derivative of tryptophan with unique biological properties.
Uniqueness: this compound is unique due to its specific structure and the presence of both a formyl group and a homoserine backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
2-formamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-4(5(9)10)6-3-8/h3-4,7H,1-2H2,(H,6,8)(H,9,10) |
Clave InChI |
JKSPOYJSEWDDSQ-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
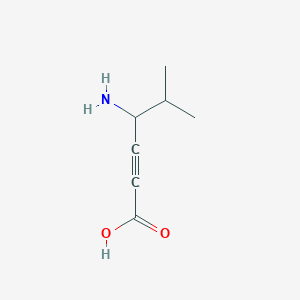

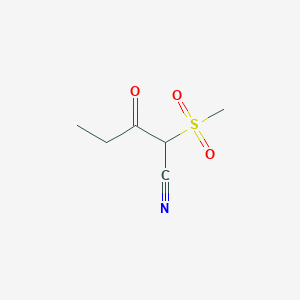
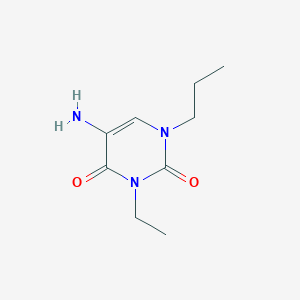
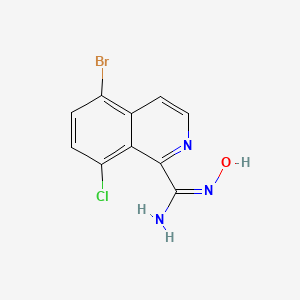

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
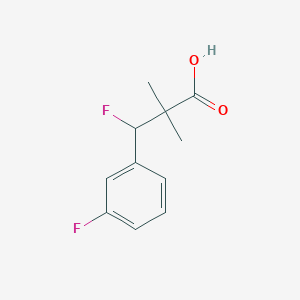
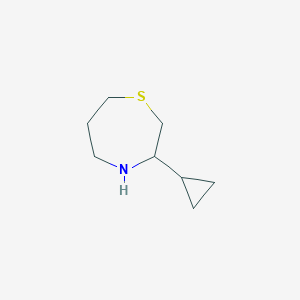

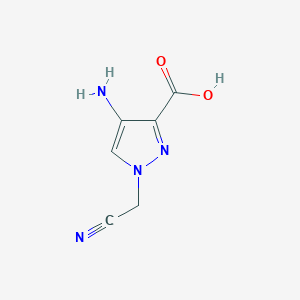
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)
